7-O-(Triethylsilyl)-10-deacetyl Baccatin III

Description

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H50O10Si/c1-9-46(10-2,11-3)45-24-17-25-34(19-42-25,44-21(5)36)28-30(43-31(40)22-15-13-12-14-16-22)35(41)18-23(37)20(4)26(32(35,6)7)27(38)29(39)33(24,28)8/h12-16,23-25,27-28,30,37-38,41H,9-11,17-19H2,1-8H3/t23-,24-,25+,27+,28-,30-,33+,34-,35+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWHJTOVPIRHJCM-NIWDXWTNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O)C)O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H50O10Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40471290 | |

| Record name | 7-O-(Triethylsilyl)-10-deacetyl Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

658.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115437-18-8 | |

| Record name | 7-O-(Triethylsilyl)-10-deacetyl Baccatin III | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40471290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic Characterization of 7-O-(triethylsilyl)-10-deacetylbaccatin III: A Technical Guide

Introduction

7-O-(triethylsilyl)-10-deacetylbaccatin III (7-O-TES-10-DAB) is a pivotal intermediate in the semi-synthesis of Paclitaxel and its analogues, a class of potent anti-cancer agents.[1] As a derivative of 10-deacetylbaccatin III (10-DAB), a naturally occurring taxane diterpenoid, the strategic protection of the C7 hydroxyl group with a triethylsilyl (TES) ether enables selective functionalization at other positions of the baccatin core.[1] A thorough understanding of its spectroscopic characteristics, particularly via Nuclear Magnetic Resonance (NMR), is paramount for reaction monitoring, purity assessment, and structural confirmation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectroscopic features of 7-O-TES-10-DAB, grounded in established principles and data from related compounds.

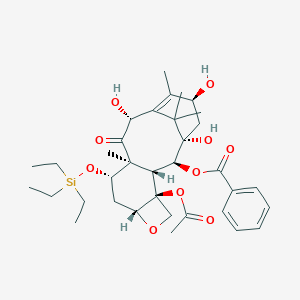

Molecular Structure and Numbering

The structural integrity and stereochemistry of the taxane core are fundamental to its biological activity. The numbering system for the baccatin core, essential for NMR signal assignment, is depicted below.

Caption: Core structure of 7-O-(triethylsilyl)-10-deacetylbaccatin III with standard numbering.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of 7-O-TES-10-DAB is complex due to the rigid polycyclic structure and numerous stereocenters. The introduction of the triethylsilyl protecting group at the C7 position induces notable changes in the chemical shifts of nearby protons compared to the parent compound, 10-deacetylbaccatin III.

Causality of Experimental Choices in ¹H NMR

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a common and effective solvent for taxane diterpenoids, offering good solubility and minimal interference with the analyte signals.[2] Its residual proton signal at approximately 7.26 ppm serves as a convenient internal standard.[3]

-

Field Strength: High-field NMR spectrometers (e.g., 400 MHz or higher) are essential for resolving the heavily overlapped signals in the upfield region of the spectrum, which is characteristic of complex natural products like taxanes.[2]

-

2D NMR Spectroscopy: Due to significant signal overlap, one-dimensional ¹H NMR alone is often insufficient for complete assignment. Two-dimensional techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguous proton and carbon assignments.[2]

Key ¹H NMR Spectral Features and Assignments

The following table outlines the anticipated ¹H NMR chemical shifts for 7-O-TES-10-DAB. These are based on published data for 10-deacetylbaccatin III and the expected influence of the C7-O-TES group.[4][5][6]

| Proton | Anticipated δ (ppm) in CDCl₃ | Multiplicity | Key Correlations (COSY) | Rationale for Chemical Shift |

| H2 | ~5.6 | d | H3 | deshielded by the adjacent benzoyl group and the C1 hydroxyl. |

| H3 | ~3.9 | d | H2 | Coupled to H2. |

| H5 | ~4.9 | dd | H6α, H6β | Deshielded by the C4 acetate and the oxetane ring. |

| H6α, H6β | ~2.5, ~1.8 | m | H5, H7 | Diastereotopic protons adjacent to the C7-OTES group. |

| H7 | ~4.6 | m | H6α, H6β | Shifted downfield due to the electronegative oxygen, but the exact shift is influenced by the bulky TES group. |

| H10 | ~5.0 | d | H9 | Deshielded by the adjacent hydroxyl group. |

| H13 | ~4.8 | t | H14α, H14β | Deshielded by the adjacent hydroxyl group. |

| Me-16, Me-17 | ~1.1, ~1.6 | s | - | Singlets characteristic of the gem-dimethyl group on the six-membered ring. |

| Me-18 | ~1.2 | s | - | Methyl group at the C12 position. |

| Me-19 | ~2.1 | s | - | Methyl group on the C1-C15 bridge. |

| OAc | ~2.2 | s | - | Acetyl methyl protons at C4. |

| OBz | ~8.1, ~7.6, ~7.5 | m | - | Aromatic protons of the benzoyl group at C2. |

| TES-CH₂ | ~0.6-0.7 | q | TES-CH₃ | Characteristic quartet for the methylene protons of the triethylsilyl group. [1] |

| TES-CH₃ | ~0.9-1.0 | t | TES-CH₂ | Characteristic triplet for the methyl protons of the triethylsilyl group. [1] |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides crucial information on the carbon framework of the molecule. The chemical shifts are sensitive to the local electronic environment, hybridization, and substitution patterns.

Key ¹³C NMR Spectral Features and Assignments

The table below presents the predicted ¹³C NMR chemical shifts for 7-O-TES-10-DAB, extrapolated from data for 10-deacetylbaccatin III and related structures.[4]

| Carbon | Anticipated δ (ppm) in CDCl₃ | Rationale for Chemical Shift |

| C1 | ~79 | Oxygenated quaternary carbon. |

| C2 | ~72 | Methoxy carbon bearing the benzoyl group. |

| C4 | ~84 | Oxygenated carbon with an acetate group. |

| C5 | ~81 | Methoxy carbon of the oxetane ring. |

| C7 | ~76 | Methoxy carbon bearing the triethylsilyl group. |

| C9 | ~204 | Carbonyl carbon of the six-membered ring. |

| C10 | ~75 | Methoxy carbon. |

| C13 | ~72 | Methoxy carbon. |

| OAc (C=O) | ~171 | Carbonyl of the acetate group. |

| OAc (CH₃) | ~21 | Methyl of the acetate group. |

| OBz (C=O) | ~167 | Carbonyl of the benzoyl group. |

| OBz (aromatic) | ~128-134 | Aromatic carbons of the benzoyl group. |

| TES (CH₂) ** | ~7 | Methylene carbons of the triethylsilyl group. |

| TES (CH₃) ** | ~6 | Methyl carbons of the triethylsilyl group. |

Experimental Protocols

Sample Preparation for NMR Analysis

A self-validating protocol ensures reproducibility and high-quality data.

-

Weighing: Accurately weigh 5-10 mg of purified 7-O-TES-10-DAB.

-

Solvent Selection: Use a high-purity deuterated solvent, such as chloroform-d (CDCl₃, 99.8 atom % D).[2]

-

Dissolution: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a clean, dry vial.

-

Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.

-

Degassing (Optional but Recommended): For high-resolution experiments, particularly for long-duration 2D acquisitions, it is advisable to degas the sample to remove dissolved oxygen, which can cause line broadening. This can be achieved by bubbling a gentle stream of an inert gas (e.g., argon) through the solution for a few minutes.

-

Labeling: Clearly label the NMR tube with the sample's identity and concentration.

Caption: Experimental workflow for NMR analysis.

Data Acquisition Parameters

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: ~12 ppm.

-

Acquisition Time: ~3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on concentration.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Spectral Width: ~220 ppm.

-

Acquisition Time: ~1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

-

-

2D NMR (COSY, HSQC, HMBC):

-

Use standard, gradient-selected pulse programs.

-

Optimize spectral widths in both dimensions to cover all relevant signals.

-

Adjust the number of increments and scans to achieve the desired resolution and signal-to-noise ratio.

-

Conclusion

References

Sources

- 1. benchchem.com [benchchem.com]

- 2. 7-O-(Triethylsilyl)-10-deacetylbaccatin III [lgcstandards.com]

- 3. preprints.org [preprints.org]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. 10-Deacetylbaccatin III(32981-86-5) 1H NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-Depth Technical Guide to the X-ray Crystal Structure Determination of 7-O-(triethylsilyl)-10-deacetylbaccatin III

This guide provides a comprehensive, technically detailed walkthrough for the determination of the single-crystal X-ray structure of 7-O-(triethylsilyl)-10-deacetylbaccatin III. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the critical steps from synthesis to structural refinement, emphasizing the scientific rationale behind key experimental choices. While a specific crystal structure for this derivative is not publicly deposited at the time of this writing, this guide presents a robust and validated workflow to achieve this outcome, grounded in established methodologies for taxane diterpenoids.

Introduction: The Significance of 7-O-(triethylsilyl)-10-deacetylbaccatin III in Medicinal Chemistry

10-deacetylbaccatin III (DAB) is a complex diterpenoid extracted from the needles of the yew tree (Taxus baccata)[1]. It serves as a crucial precursor in the semi-synthesis of the highly successful anticancer drug, Paclitaxel (Taxol®)[2]. The chemical complexity of DAB presents numerous challenges in its synthetic manipulation. To achieve regioselective modifications at other positions of the baccatin core, specific hydroxyl groups must be temporarily masked using protecting groups[3][4][5].

The triethylsilyl (TES) group is a commonly employed protecting group for hydroxyl moieties in organic synthesis[2]. The selective silylation of the C7 hydroxyl group of DAB to yield 7-O-(triethylsilyl)-10-deacetylbaccatin III is a pivotal step in many synthetic routes to Paclitaxel and its analogs[6][7]. This modification prevents unwanted side reactions at the C7 position, allowing for the subsequent esterification of the C13 hydroxyl group, which is essential for the drug's bioactivity.

Understanding the precise three-dimensional structure of 7-O-(triethylsilyl)-10-deacetylbaccatin III through single-crystal X-ray diffraction is paramount. It provides invaluable insights into how the bulky triethylsilyl group influences the overall conformation of the baccatin core. This structural information can aid in the rational design of new taxane derivatives with improved pharmacological properties.

Synthesis and Purification of 7-O-(triethylsilyl)-10-deacetylbaccatin III

The successful growth of high-quality single crystals is contingent on the purity of the compound. The following protocol outlines a reliable method for the synthesis and purification of 7-O-(triethylsilyl)-10-deacetylbaccatin III.

Experimental Protocol:

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 10-deacetylbaccatin III (1 equivalent) in anhydrous pyridine.

-

Silylation: Cool the solution to 0 °C using an ice bath. Add triethylsilyl chloride (TESCl, 1.2 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (1:1).

-

Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with 1 M hydrochloric acid, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford pure 7-O-(triethylsilyl)-10-deacetylbaccatin III as a white to off-white solid[2][8].

Crystallization of 7-O-(triethylsilyl)-10-deacetylbaccatin III

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The following are established techniques for the crystallization of small organic molecules and are applicable to taxane derivatives.

Crystallization Techniques:

-

Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., dichloromethane/hexane, acetone/hexane, or ethyl acetate/heptane) in a clean vial. Loosely cap the vial to allow for the slow evaporation of the solvent over several days to weeks.

-

Vapor Diffusion: This technique involves two vials, one inside the other. The inner, smaller vial contains a concentrated solution of the compound in a relatively low-boiling-point solvent. The outer, larger vial contains a higher-boiling-point solvent (the anti-solvent) in which the compound is less soluble. The sealed system allows the anti-solvent vapor to slowly diffuse into the inner vial, gradually decreasing the solubility of the compound and promoting crystallization.

-

Solvent Layering: Carefully layer a solution of the compound with a less dense, miscible anti-solvent. At the interface of the two solvents, the solubility of the compound is reduced, which can lead to the formation of crystals.

Note on Solvent Selection: The choice of solvent is critical. A systematic screening of various solvents and solvent combinations is recommended. For taxane derivatives, mixtures of a good solvent (e.g., dichloromethane, acetone, ethyl acetate) and a poor solvent (e.g., hexane, heptane, isopropanol) often yield high-quality crystals[9].

Single-Crystal X-ray Diffraction Analysis

Once suitable single crystals are obtained, the following workflow is employed for data collection and structure determination.

Experimental Protocol:

-

Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. Data is collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector[10][11][12]. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and potential radiation damage.

-

Data Processing: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as Lorentz and polarization effects. This step yields a file containing the Miller indices (h, k, l) and the corresponding structure factor amplitudes for each reflection[8].

-

Structure Solution: The phase problem is solved using direct methods or other algorithms to obtain an initial electron density map and a preliminary structural model[13].

-

Structure Refinement: The initial model is refined against the experimental data using least-squares methods. This iterative process adjusts atomic positions, and thermal parameters to improve the agreement between the calculated and observed structure factors[14].

-

Structure Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Expected Crystallographic Data

Upon successful completion of the X-ray diffraction analysis, a set of crystallographic data will be generated. The following table summarizes the key parameters that would be expected in the final crystallographic information file (CIF).

| Parameter | Expected Value/Information |

| Crystal Data | |

| Chemical Formula | C₃₅H₅₀O₁₀Si |

| Formula Weight | 658.85 g/mol |

| Crystal System | e.g., Orthorhombic, Monoclinic |

| Space Group | e.g., P2₁2₁2₁, P2₁/c |

| a, b, c (Å) | To be determined |

| α, β, γ (°) | To be determined |

| Volume (ų) | To be determined |

| Z | Number of molecules per unit cell |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |

| Temperature | 100 K |

| Refinement | |

| R-factor (R1) | < 0.05 for observed reflections |

| Weighted R-factor (wR2) | < 0.15 for all data |

| Goodness-of-fit (S) | ~1.0 |

Conclusion

This technical guide provides a comprehensive and actionable framework for the determination of the X-ray crystal structure of 7-O-(triethylsilyl)-10-deacetylbaccatin III. By following the detailed protocols for synthesis, purification, crystallization, and X-ray diffraction analysis, researchers can obtain a high-resolution three-dimensional structure of this important synthetic intermediate. The resulting structural data will be invaluable for advancing the rational design and development of new and more effective taxane-based anticancer agents.

References

-

A Beginner's Guide to X-ray Data Processing. The Biochemist. [Link]

-

Single-crystal X-ray Diffraction. SERC (Carleton). [Link]

-

X-ray crystallography. Wikipedia. [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]

-

X-ray Diffraction Protocols and Methods. Springer Nature Experiments. [Link]

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. [Link]

- Process for preparing taxane derivatives, new derivatives obtained and pharmaceutical compositions containing them.

- Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III.

-

Insights into the distinct mechanisms of action of taxane and non-taxane microtubule stabilizers from cryo-EM structures. PubMed Central. [Link]

-

A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data. International Union of Crystallography. [Link]

-

Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. [Link]

-

Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N-dialkylated diindolocarbazole. PubMed Central. [Link]

-

Protecting group. Wikipedia. [Link]

-

Guide for crystallization. University of Rennes. [Link]

-

Stemodane Diterpenes and Diterpenoids: Isolation, Structure Elucidation, Biogenesis, Biosynthesis, Biological Activity, Biotransformations, Metabolites and Derivatives Biological Activity, Rearrangements. PubMed Central. [Link]

- The crystallization purifications of paclitaxel.

-

Diterpenoids. PubMed. [Link]

-

Protecting Groups. Organic Chemistry Portal. [Link]

-

Diterpenoids. PubMed. [Link]

-

11.3 Protecting groups. Fiveable. [Link]

-

10-deacetylbaccatin III. PubChem. [Link]

-

Rule-Based Deconstruction and Reconstruction of Diterpene Libraries: Categorizing Patterns & Unravelling the Structural Land. bioRxiv. [Link]

- Process for the preparation of 10-deacetylbaccatin III.

-

Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III. ResearchGate. [Link]

-

The impact of crystallization conditions on structure-based drug design: A case study on the methylene blue/acetylcholinesterase complex. National Institutes of Health. [Link]

-

7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III. Chemsrc. [Link]

-

Search Results - Access Structures. CCDC. [Link]

-

Crystal structure refinement 8. Solvent masking. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. jocpr.com [jocpr.com]

- 4. Protecting group - Wikipedia [en.wikipedia.org]

- 5. Protective Groups [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. portlandpress.com [portlandpress.com]

- 9. CN106243066A - The crystallization purifications of paclitaxel - Google Patents [patents.google.com]

- 10. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 11. creative-biostructure.com [creative-biostructure.com]

- 12. rigaku.com [rigaku.com]

- 13. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 14. m.youtube.com [m.youtube.com]

chemical stability and degradation of 7-O-(triethylsilyl)-10-deacetylbaccatin III

An In-Depth Technical Guide to the Chemical Stability and Degradation of 7-O-(triethylsilyl)-10-deacetylbaccatin III

Abstract

7-O-(triethylsilyl)-10-deacetylbaccatin III (7-TES-10-DAB) is a pivotal intermediate in the semi-synthesis of leading taxane-based anticancer agents, including paclitaxel and docetaxel.[1][2][3] Its strategic design, featuring a triethylsilyl (TES) protecting group at the C-7 hydroxyl position, facilitates selective functionalization of the complex baccatin III core.[1][4] However, the chemical stability of this intermediate is a critical parameter that dictates the efficiency of synthetic routes, impurity profiles of the final active pharmaceutical ingredient (API), and overall process viability. This guide provides a comprehensive analysis of the degradation pathways of 7-TES-10-DAB under various stress conditions, offering field-proven insights into its handling, stability-indicating analytical methods, and the mechanistic underpinnings of its degradation.

Introduction: The Strategic Role of 7-TES-10-DAB in Taxane Synthesis

The journey of paclitaxel from a natural extract of the Pacific yew (Taxus brevifolia) to a blockbuster chemotherapeutic has been paved with significant synthetic challenges.[5] The low natural abundance of paclitaxel necessitated the development of semi-synthetic routes from more abundant precursors, primarily 10-deacetylbaccatin III (10-DAB), which can be extracted from the needles of the European yew (Taxus baccata).[2][6]

The conversion of 10-DAB to paclitaxel or docetaxel requires the selective esterification of the C-13 hydroxyl group with a complex side chain.[7] To achieve this regioselectivity, other reactive hydroxyl groups on the baccatin core must be transiently protected. The C-7 hydroxyl group is particularly reactive, and its protection is a cornerstone of modern taxane synthesis.[4] The triethylsilyl (TES) group is an ideal choice for this role due to its ease of introduction, sufficient stability to withstand subsequent reaction conditions, and mild, selective removal.[8] Thus, 7-TES-10-DAB emerges as a critical, high-value intermediate.[1] Understanding its stability is not merely an academic exercise but a crucial aspect of process development and quality control in pharmaceutical manufacturing.

Physicochemical Properties and Intrinsic Stability

7-O-(triethylsilyl)-10-deacetylbaccatin III is typically supplied as a white to off-white solid.[1][9] For long-term integrity, it is recommended to be stored at low temperatures, often -20°C, to minimize potential degradation over time.[1][9] The molecule's stability is intrinsically linked to the lability of its key functional groups: the C-7 triethylsilyl ether, the C-4 acetate ester, the C-2 benzoate ester, and the strained oxetane ring.

The TES ether is central to the molecule's reactivity profile. Silyl ethers, in general, are susceptible to cleavage under both acidic and basic conditions.[10] The stability of a silyl ether is governed by steric hindrance around the silicon atom and the electronic environment.[8][11] The relative stability of common silyl ethers towards acid-catalyzed hydrolysis is approximately: TMS (trimethylsilyl) < TES (triethylsilyl) < TBS (tert-butyldimethylsilyl) < TIPS (triisopropylsilyl).[10][11] This intermediate stability makes the TES group robust enough for multi-step synthesis while allowing for its selective removal without disturbing more resilient protecting groups or the core structure.[8][12]

Degradation Pathways Under Stress Conditions

Forced degradation studies are essential to elucidate the potential degradation pathways and to develop stability-indicating analytical methods.[13] The degradation of 7-TES-10-DAB is primarily dictated by hydrolysis, with contributions from thermal and photolytic stress.

Hydrolytic Degradation (pH-Dependent)

The pH of the reaction medium is the most critical factor influencing the stability of 7-TES-10-DAB.

Under acidic conditions, the primary degradation pathway is the cleavage of the C-7 triethylsilyl ether to yield 10-deacetylbaccatin III (10-DAB).[11] This reaction is an acid-catalyzed hydrolysis of the Si-O bond. While the baccatin core itself is relatively stable at mildly acidic pH, harsh acidic conditions (e.g., pH < 2) can promote other degradation pathways seen in related taxanes, such as cleavage of the strained oxetane ring.[14] However, the deprotection of the TES group is typically the most facile reaction.[11][12]

The molecule is significantly more labile under basic conditions, with multiple degradation pathways competing:

-

C-7 Silyl Ether Cleavage: Similar to acidic conditions, the TES group is readily cleaved under basic catalysis to form 10-DAB.[10]

-

C-7 Epimerization: Taxanes are known to undergo base-catalyzed epimerization at the C-7 position.[15] This process involves a retro-aldol/aldol-type reaction mechanism, and the removal of the C-10 acetyl group (as is the case in 10-DAB derivatives) has been shown to increase the rate of this epimerization.[15]

-

Ester Hydrolysis: The ester groups at C-4 (acetate) and C-2 (benzoate) are susceptible to base-catalyzed hydrolysis.[16][17] Studies on paclitaxel and related compounds show that after side-chain cleavage, the C-10 acetate is the next most labile ester, followed by those at C-2 and C-4.[16][17] For 7-TES-10-DAB, this suggests that the C-4 and C-2 esters would also be prone to hydrolysis under sufficiently basic conditions, leading to a complex mixture of degradants.

The primary degradation pathways under hydrolytic stress are visualized below.

Caption: Primary hydrolytic degradation pathways of 7-TES-10-DAB.

Thermal and Photolytic Degradation

Thermal Stability: Taxanes generally exhibit good thermal stability.[18] Studies on paclitaxel have shown it to be stable at temperatures up to 43°C.[18][19] However, in the solid state under heat, degradation of some taxane derivatives can occur via oxidation or acid-catalyzed hydrolysis from trace impurities.[13][20] For 7-TES-10-DAB, prolonged exposure to high temperatures, especially in solution, could accelerate the hydrolytic degradation pathways mentioned above.

Photostability: Many complex organic molecules, including some anticancer drugs, are sensitive to light.[21][22] Photodegradation can involve complex reactions such as photoisomerization, photo-oxidation, and photocleavage.[22][23] While specific photodegradation studies on 7-TES-10-DAB are not widely published, taxane derivatives can be sensitive to light, particularly short-wavelength light.[24] Therefore, it is prudent to protect the compound from light during storage and handling to prevent the formation of photoproducts that could complicate synthesis and purification.

Oxidative Degradation

Forced degradation studies of taxane derivatives often employ oxidizing agents like hydrogen peroxide (H₂O₂).[13] Potential sites for oxidation on the 7-TES-10-DAB molecule include the double bond within the taxane core and potentially the tertiary alcohol groups, although these are generally less reactive. The formation of N-oxides is a known pathway for taxanes with a side chain, but this is not applicable to the baccatin core itself.[13][20]

Summary of Forced Degradation Data

The following table summarizes the expected stability profile of 7-TES-10-DAB under typical forced degradation conditions, based on the known chemistry of silyl ethers and the taxane core.

| Stress Condition | Reagent/Condition | Expected Primary Degradation Pathway | Relative Lability |

| Acid Hydrolysis | 0.1 M HCl, 60°C | Cleavage of C-7 TES ether | High |

| Base Hydrolysis | 0.1 M NaOH, RT | Cleavage of C-7 TES ether, C-7 Epimerization | Very High |

| Oxidation | 3% H₂O₂, RT | Potential oxidation of the taxane core | Low to Moderate |

| Thermal | 80°C, Solid State | Generally stable, potential for slow hydrolysis | Low |

| Photolytic | ICH Q1B Light | Potential for complex photoproducts | Moderate |

Impact of Degradation on API Synthesis

The degradation of 7-TES-10-DAB has direct and significant consequences for the synthesis of paclitaxel and docetaxel.

-

Yield Reduction: The primary degradation product, 10-DAB, is the starting material. Its formation represents a reversal of a key synthetic step, leading to a direct reduction in process yield.

-

Impurity Formation: The formation of 7-epi-10-DAB or other hydrolysis and oxidation products introduces impurities that are structurally similar to the desired intermediate and the final API. These "process-related impurities" can be difficult and costly to remove during downstream purification, potentially impacting the final API's purity and safety profile.[13]

-

Process Control: A thorough understanding of the stability of 7-TES-10-DAB is crucial for defining critical process parameters (CPPs) such as pH, temperature, and reaction time for subsequent synthetic steps.

Analytical Methodologies for Stability Assessment

A robust, stability-indicating analytical method is required to monitor the purity of 7-TES-10-DAB and quantify its degradation products.

-

High-Performance Liquid Chromatography (HPLC): This is the primary technique for stability testing.[1][13] A reversed-phase HPLC method with UV detection (typically around 227-230 nm) can effectively separate 7-TES-10-DAB from its starting material (10-DAB) and other potential degradants. Gradient elution is often necessary to resolve all components in a complex mixture from a forced degradation sample.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is invaluable for identifying unknown degradation products.[14][16] By providing mass information, it allows for the rapid elucidation of impurity structures, such as confirming the loss of a triethylsilyl group (mass difference of 114 Da) or the addition of an oxygen atom (mass difference of 16 Da).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural confirmation of isolated impurities, 1D and 2D NMR techniques are the gold standard.[1][13] They provide detailed information about the connectivity and stereochemistry of the molecule.

Experimental Protocol: Forced Degradation Study

This protocol outlines a typical workflow for assessing the stability of 7-TES-10-DAB.

Caption: Experimental workflow for a forced degradation study.

Step-by-Step Methodology:

-

Stock Solution Preparation: Accurately weigh and dissolve 7-TES-10-DAB in a suitable organic solvent like acetonitrile to prepare a 1.0 mg/mL stock solution.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M HCl. Incubate in a water bath at 60°C.

-

Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature.

-

Oxidation: Mix 1 mL of stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.

-

Thermal Stress: Store a vial containing the solid powder in an oven at 80°C.

-

Photolytic Stress: Place a solution of the compound (e.g., 0.1 mg/mL in acetonitrile/water) in a photostability chamber according to ICH Q1B guidelines.

-

Control: Prepare a sample by diluting the stock solution with acetonitrile/water (1:1) and store it at the recommended storage condition (e.g., 5°C) protected from light.

-

-

Sampling and Quenching:

-

Withdraw aliquots from each stressed solution at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

-

For thermal stress, dissolve the solid in acetonitrile at each time point for analysis.

-

Immediately neutralize the acid and base samples with an equimolar amount of base or acid, respectively (e.g., 0.2 M NaOH for the acid sample).

-

-

Analysis:

-

Dilute all samples, including the control, to a suitable final concentration for HPLC analysis (e.g., 0.1 mg/mL).

-

Inject the samples into an HPLC system equipped with a C18 column and a PDA detector.

-

Calculate the percentage of degradation against the control sample. Peak purity analysis of the parent peak should be performed.

-

For samples showing significant degradation, perform LC-MS analysis to identify the mass of the degradation products.

-

Conclusion

7-O-(triethylsilyl)-10-deacetylbaccatin III is a robust synthetic intermediate when handled under appropriate conditions. Its primary liability is the C-7 triethylsilyl ether, which is susceptible to cleavage under both acidic and, more rapidly, basic conditions. Basic conditions also promote C-7 epimerization, a common degradation pathway for taxanes. A comprehensive understanding of these degradation pathways is paramount for researchers and drug development professionals. By controlling critical parameters like pH, temperature, and light exposure, and by employing validated stability-indicating analytical methods, the integrity of this key intermediate can be maintained, ensuring the efficient and high-quality production of life-saving taxane chemotherapeutics.

References

-

Benchchem. 7-O-(Triethylsilyl)-10-deacetyl Baccatin III | CAS 115437-18-8.

-

Gelest. Deprotection of Silyl Ethers. Gelest Technical Library.

-

Benchchem. Application Notes and Protocols: Experimental Use of Silyl Ethers in Taxane Chemistry.

-

ResearchGate. General reaction scheme for the condensation of the alcohol with triethylsilanol (TES-OH) to form the corresponding silyl ether.

-

Ojima, I., et al. Synthesis of Docetaxel and Butitaxel Analogues Through Kinetic Resolution of Racemic β-Lactams with 7-O-Triethylsilylbaccatin III. National Institutes of Health.

-

Sako, K., et al. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. J-Stage.

-

van der Vliet, J. A., et al. Lack of thermal enhancement for taxanes in vitro. PubMed.

-

Kocienski, P. J. Hydroxyl Protecting Groups. Thieme.

-

Wikipedia. Silyl ether.

-

Tian, J., & Stella, V. J. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics. PubMed.

-

Sako, K., et al. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product. PubMed.

-

LGC Standards. 7-O-(Triethylsilyl)-10-deacetylbaccatin III.

-

LGC Standards. 7-O-(Triethylsilyl)-10-deacetylbaccatin III.

-

ChemicalBook. 7,10-Bis-O-(2,2,2-trichloroethoxycarbonyl)-10-deacetylbaccatin III.

-

LGC Standards. 7-O-(Triethylsilyl)-10-deacetylbaccatin III.

-

LKT Labs. 7-(Triethylsilyl)-10-deacetylbaccatin III.

-

ResearchGate. Semisynthesis of Taxol®: An improved procedure for the isolation of 10-deacetylbaccatin III.

-

Li, Y., et al. Study on the thermal stability of nab-paclitaxel during hyperthermic intraperitoneal chemotherapy. PubMed.

-

ResearchGate. Photocatalytic degradation of selected anticancer drugs and identification of their transformation products in water by liquid chromatography-high resolution mass spectrometry.

-

MDPI. Shaping the Future of Cosmetic and Pharmaceutical Chemistry—Trends in Obtaining Fine Chemicals from Natural Sources.

-

Tian, J., & Stella, V. J. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization. PubMed.

-

Kumar, P., et al. Chemoselective Deprotection of Triethylsilyl Ethers. PubMed Central.

-

Google Patents. US5688977A - Method for docetaxel synthesis.

-

Bentham Science. A Mild and Convenient Semi-Synthesis of Docetaxel from 10-Deacetyl Baccatin III.

-

Dodds, E., et al. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition. PubMed.

-

Google Patents. WO1997034866A1 - Method for docetaxel synthesis.

-

Google Patents. EP0617018A1 - Method for the preparation of baccatin III and derivatives thereof from 10-deacetylbaccatin III.

-

Pharmaffiliates. Baccatin III and its Impurities.

-

He, L., et al. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. National Institutes of Health.

-

Google Patents. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.

-

ResearchGate. A semisynthesis of paclitaxel via a 10-deacetylbaccatin III derivative bearing a β-keto ester appendage.

-

Tian, J., & Stella, V. J. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions. PubMed.

-

ResearchGate. Reactions starting with silyl ethers as the starting materials.

-

Gounden, V., & Vashisht, R. Taxane Toxicity. StatPearls - NCBI Bookshelf.

-

Wikipedia. Paclitaxel total synthesis.

-

Zhang, W., & Curran, D. P. Comparison of the Relative Reactivities of the Triisopropylsilyl Group With Two Fluorous Analogs. PubMed Central.

-

Google Patents. US6437154B1 - Process for the preparation of 10-deacetylbaccatin III.

-

Boltje, T. J., et al. Silyl-protective groups influencing the reactivity and selectivity in glycosylations. PubMed Central.

-

Wu, Y., et al. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads. National Institutes of Health.

-

Benchchem. 7,10-Bis[O-(triethylsilyl)]-10-deacetyl Baccatin III.

-

LGC Standards. 7-O-(Triethylsilyl)-10-deacetylbaccatin III.

-

ResearchGate. Degradation of Paclitaxel and Related Compounds in Aqueous Solutions II: Nonepimerization Degradation Under Neutral to Basic pH Conditions.

-

Ciorba, A., et al. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs. PubMed Central.

-

Wang, L., et al. Degradation kinetics of larotaxel and identification of its degradation products in alkaline condition. PubMed Central.

-

Organic Chemistry Portal. Silyl ether synthesis by silylation or cyanosilylation.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile - Google Patents [patents.google.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. 7-(Triethylsilyl)-10-deacetylbaccatin III - LKT Labs [lktlabs.com]

- 10. Silyl ether - Wikipedia [en.wikipedia.org]

- 11. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 12. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product [jstage.jst.go.jp]

- 14. Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Degradation of paclitaxel and related compounds in aqueous solutions I: epimerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Degradation of paclitaxel and related compounds in aqueous solutions II: Nonepimerization degradation under neutral to basic pH conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Lack of thermal enhancement for taxanes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Study on the thermal stability of nab-paclitaxel during hyperthermic intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Degradation Pathway of a Taxane Derivative DS80100717 Drug Substance and Drug Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Photosensitivity Reactions Induced by Photochemical Degradation of Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Insights into Photo Degradation and Stabilization Strategies of Antibody–Drug Conjugates with Camptothecin Payloads - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 7-O-(triethylsilyl)-10-deacetyl baccatin III

A_TECHNICAL_GUIDE_TO_7-O-(TRIETHYLSILYL)-10-DEACETYL_BACCATIN_III

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical characterization of 7-O-(triethylsilyl)-10-deacetyl baccatin III (7-TES-10-DAB). As a critical intermediate in the semi-synthesis of paclitaxel and its analogues, a thorough understanding of this molecule is paramount for researchers, chemists, and drug development professionals in the field of oncology.[1] This document details the compound's structural and physical characteristics, provides validated analytical methodologies, and contextualizes its role in the broader landscape of taxane chemistry.

Introduction: The Strategic Importance of 7-TES-10-DAB

The intricate structure of paclitaxel, a potent anti-cancer agent, presents significant challenges for total chemical synthesis. Consequently, the pharmaceutical industry relies heavily on semi-synthetic routes originating from advanced natural precursors. This compound (CAS: 115437-18-8) is a cornerstone of this strategy.[1] It is a strategically protected derivative of 10-deacetylbaccatin III (10-DAB), a natural product extracted from the needles of the yew tree (Taxus species).

The primary value of 7-TES-10-DAB lies in the selective installation of a triethylsilyl (TES) ether at the C-7 hydroxyl position.[1] This bulky protecting group serves a crucial function: it sterically shields the C-7 hydroxyl group, which is more reactive than the C-13 hydroxyl, thereby directing the subsequent acylation or side-chain attachment to the desired C-13 position. This regioselectivity is fundamental to the efficient construction of the final paclitaxel molecule.[1] This guide will elucidate the properties that make 7-TES-10-DAB a robust and reliable intermediate for complex organic synthesis.

Core Physicochemical Properties

The physical and chemical attributes of 7-TES-10-DAB dictate its handling, reaction conditions, and purification strategies. These core properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 115437-18-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₃₅H₅₀O₁₀Si | [2][3][4][6][7] |

| Molecular Weight | 658.85 g/mol | [2][3][4][6][7] |

| Accurate Mass | 658.3173 | [7] |

| Appearance | White to off-white solid; White powder | [1][2][6] |

| Purity | Typically ≥95% or ≥97% | [1][2] |

| Storage Conditions | Long-term: -20°C; Short-term: 2-8°C | [1][2][6] |

| Shipping Conditions | Ambient Temperature | [2][6] |

Solubility Profile

Precise quantitative solubility data for 7-TES-10-DAB is not widely published. However, based on the general characteristics of taxanes and the introduction of a lipophilic triethylsilyl group, a qualitative solubility profile can be established.

-

Aqueous Solubility: Like most taxane derivatives, 7-TES-10-DAB is expected to have very poor solubility in water.

-

Organic Solubility: The compound is soluble in a range of common organic solvents utilized in synthesis and chromatography. These include, but are not limited to:

-

Dichloromethane (DCM)

-

Ethyl Acetate (EtOAc)

-

Tetrahydrofuran (THF)

-

Acetone

-

Methanol (MeOH)

-

Dimethylformamide (DMF)

-

Causality Insight: The large, non-polar taxane core combined with the hydrophobic TES group governs its solubility. This profile is advantageous for its synthesis and purification, which are typically conducted in organic media, and for subsequent reactions where anhydrous conditions are necessary.

Stability and Handling

7-TES-10-DAB is a stable solid under recommended storage conditions. For long-term chemical integrity, storage at -20°C is advised to minimize potential degradation.[1][2] The triethylsilyl ether linkage is generally stable to neutral and basic conditions but is susceptible to cleavage under acidic conditions (e.g., formic acid, hydrofluoric acid) or by fluoride ion sources (e.g., TBAF).[8][9] This controlled lability is a key feature, allowing for its removal (deprotection) at a later, strategic point in the synthetic sequence.

Synthesis and Reactivity Workflow

The preparation of 7-TES-10-DAB is a foundational step in many paclitaxel semi-synthesis campaigns.

Synthetic Protocol: Regioselective Silylation

The synthesis is predicated on the differential reactivity of the hydroxyl groups on the 10-DAB core. The C-7 hydroxyl is sterically more accessible and chemically more reactive than the tertiary C-13 hydroxyl, allowing for selective protection.

Protocol:

-

Dissolution: Dissolve 10-deacetylbaccatin III in an anhydrous polar aprotic solvent, such as dimethylformamide (DMF).

-

Base Addition: Add a suitable base, typically imidazole, to the solution. The base acts as a catalyst and an acid scavenger.

-

Silylating Agent: Slowly add triethylsilyl chloride (TES-Cl) to the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Monitoring: Stir the reaction at room temperature or with gentle heating. Monitor the progress by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) until the starting material is consumed.[1]

-

Workup: Quench the reaction with water and extract the product into an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield pure this compound.

Caption: Synthetic workflow for 7-TES-10-DAB.

Role in Paclitaxel Synthesis

The protection of the C-7 hydroxyl group is the critical enabling step performed by 7-TES-10-DAB. With this position blocked, the C-13 hydroxyl is now the primary site for esterification, allowing for the attachment of the complex N-benzoyl-β-phenylisoserine side chain, which is essential for the anticancer activity of paclitaxel.

Caption: Role of 7-TES-10-DAB in the Paclitaxel pathway.

Analytical Characterization Protocols

Rigorous analytical control is essential to ensure the identity, purity, and quality of 7-TES-10-DAB for use in GMP (Good Manufacturing Practice) environments.

High-Performance Liquid Chromatography (HPLC)

HPLC is the principal technique for assessing the purity of 7-TES-10-DAB and for monitoring reaction progress.[1]

Protocol:

-

System: Agilent 1260 Infinity II or equivalent.

-

Column: Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size.

-

Mobile Phase: Isocratic elution with Methanol:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve a sample of approximately 1 mg/mL in the mobile phase.

-

Acceptance Criteria: Purity of the main peak should be ≥97%.

Trustworthiness Insight: This self-validating system relies on the well-established retention characteristics of taxanes on C18 columns and their strong UV absorbance at 227 nm due to the benzoyl and other chromophores in the molecule.[1][10]

Spectroscopic Identification

NMR is the definitive method for confirming the molecular structure of 7-TES-10-DAB, ensuring the silylation has occurred at the correct C-7 position.[1] While a full spectral assignment is beyond the scope of this guide, key diagnostic signals in ¹H NMR (in CDCl₃) would include:

-

Aromatic Protons: Signals in the δ 7.4-8.2 ppm range corresponding to the C-2 benzoyl group.

-

Taxane Core Protons: A complex series of multiplets between δ 1.0-6.5 ppm. The proton at C-7 would show a characteristic upfield shift upon silylation compared to the starting 10-DAB.

-

Triethylsilyl (TES) Group: Characteristic signals around δ 0.5-1.0 ppm (quartets and triplets) for the ethyl groups attached to the silicon atom.

Mass spectrometry is used to confirm the molecular weight of the compound. Using electrospray ionization (ESI) in positive mode, the expected ions would be:

-

[M+H]⁺: ~659.3 m/z

-

[M+Na]⁺: ~681.3 m/z

Conclusion

This compound is more than a mere synthetic intermediate; it is a product of precise chemical engineering designed to overcome the inherent challenges of taxane chemistry. Its physicochemical properties—solubility in organic media, thermal stability under controlled conditions, and the strategic lability of its TES group—make it an ideal component for the multi-step synthesis of paclitaxel and related life-saving therapeutics. The analytical methods detailed herein provide the necessary framework for researchers and quality control professionals to ensure its identity and purity, underpinning the integrity of the entire drug development process.

References

-

Chandra Reddy, A., et al. (2009). Chemoselective deprotection of triethylsilyl ethers. Nucleosides, Nucleotides & Nucleic Acids, 28(11), 1016-29. Available from: [Link]

-

Chromato Scientific. This compound. Available from: [Link]

-

Gelest. Deprotection of Silyl Ethers. Available from: [Link]

-

Grognot, M., et al. (2015). Fatal poisoning with Taxus baccata: quantification of paclitaxel (taxol A), 10-deacetyltaxol, baccatin III, 10-deacetylbaccatin III, cephalomannine (taxol B), and 3,5-dimethoxyphenol in body fluids by liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology, 39(8), 648-56. Available from: [Link]

-

Pharmaffiliates. 115437-18-8 | Product Name : this compound. Available from: [Link]

-

Pharmaffiliates. Baccatin III and its Impurities. Available from: [Link]

-

Sunshine Pharma. 10-Deacetyl Baccatin III CAS 32981-86-5 98% HPLC. Available from: [Link]

-

Wuts, P. G. M. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. The Journal of Organic Chemistry, 85(15), 9475-9490. Available from: [Link]

-

Wuts, P. G. M. (2020). Two-Phase Total Synthesis of Taxanes: Tactics and Strategies. Susumu Ohira Pages. Available from: [Link]

-

Yadav, P., et al. (2023). Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance. Journal of Separation Science, 46(5), 2200755. Available from: [Link]

-

Zhang, Y., et al. (2015). A toxic organic solvent-free technology for the preparation of PEGylated paclitaxel nanosuspension based on human serum albumin for effective cancer therapy. International Journal of Nanomedicine, 10, 7361-7373. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 7-(Triethylsilyl)-10-deacetylbaccatin III - LKT Labs [lktlabs.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. scbt.com [scbt.com]

- 5. This compound - SRIRAMCHEM [sriramchem.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. 7-O-(Triethylsilyl)-10-deacetylbaccatin III [lgcstandards.com]

- 8. Chemoselective deprotection of triethylsilyl ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

The Triethylsilyl Group: A Linchpin in the Total Synthesis of Taxanes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the monumental challenge of synthesizing paclitaxel (Taxol®) and its analogues, a task that has defined a generation of organic chemistry, the strategic selection and deployment of protecting groups are paramount. Among the arsenal of chemical shields available to the synthetic chemist, the triethylsilyl (TES) ether has emerged as a particularly versatile and crucial tool. Its intermediate stability and predictable reactivity have made it an indispensable component in the landmark total syntheses of Taxol, enabling chemists to navigate the molecule's dense and sensitive functionality. This guide provides a deep dive into the strategic role of the TES protecting group, drawing on the seminal works of Holton, Nicolaou, and Wender to illustrate its application, the rationale behind its selection, and the precise experimental conditions for its use.

The Strategic Niche of the Triethylsilyl Group

The utility of any protecting group is defined by its ability to be introduced and removed selectively and in high yield, while remaining inert to a variety of reaction conditions. Silyl ethers, as a class, are widely used for the protection of alcohols due to their favorable balance of these properties. The stability of a silyl ether is primarily governed by the steric bulk of the substituents on the silicon atom, which physically hinders the approach of acids, bases, or fluoride ions that mediate cleavage.[1][2]

The triethylsilyl group occupies a critical intermediate position in the stability hierarchy of common silyl ethers.

Relative Stability of Common Silyl Ethers: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBS/TBDMS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS)[1]

This "tunable" lability is the core of the TES group's strategic value. It is robust enough to survive reaction conditions that would cleave a more labile TMS group, yet it can be selectively removed in the presence of bulkier and more stable silyl ethers like TBS or TIPS. This property, known as orthogonality, is fundamental to the successful synthesis of complex poly-hydroxylated molecules like taxanes.[3]

View Silyl Ether Stability Hierarchy Diagram

Caption: Relative stability of common silyl ether protecting groups.

Quantitative Stability Comparison

The qualitative stability trend is supported by quantitative data on the relative rates of hydrolysis under acidic conditions.

| Silyl Ether | Relative Rate of Acidic Hydrolysis (vs. TMS=1) |

| TMS | 1 |

| TES | 64 |

| TBDMS | 20,000 |

| TIPS | 700,000 |

| TBDPS | 5,000,000 |

| Data compiled from various sources.[4] |

This table clearly illustrates that the TES group is significantly more stable than TMS, yet far more labile than the commonly used TBDMS group, allowing for a well-defined window for selective deprotection.

The TES Group in Action: Landmark Taxol Syntheses

The strategic importance of the TES group is best understood by examining its specific applications in the total syntheses of Taxol.

The Holton Synthesis: Early-Stage Control and Late-Stage Coupling

In the first total synthesis of Taxol, Robert Holton's group utilized the TES group for two distinct and critical purposes.

1. Preventing Grob Fragmentation: In the early stages of the synthesis, a key skeletal rearrangement of an epoxy alcohol generated a diol intermediate. The newly formed secondary hydroxyl group was strategically protected as a TES ether. This step was crucial to prevent its unwanted participation in a subsequent Grob fragmentation reaction, a testament to the authors' foresight in reaction planning.[5][6] The protection was achieved using triethylsilyl chloride (TESCl) with 4-(dimethylaminopyridine) (DMAP) and pyridine.[6]

2. Side Chain Attachment: The TES group played a pivotal role in the final stages, protecting the C2'-hydroxyl of the Ojima lactam side chain. This protection was necessary to ensure the selective coupling of the lactam's nitrogen to the C13 hydroxyl of the baccatin III core. The final step of the synthesis involved the removal of this TES group using a buffered hydrofluoric acid-pyridine complex in acetonitrile to unveil Taxol.[5]

View Holton Synthesis Workflow Diagram

Caption: Workflow showing the dual role of TES in Holton's synthesis.

The Nicolaou Synthesis: Differentiating the B-Ring Hydroxyls

K. C. Nicolaou's convergent synthesis of Taxol also relied on the nuanced reactivity of the TES group. A key intermediate, 10-deacetylbaccatin III, possesses hydroxyl groups at C7 and C13, both of which are reactive. To prepare for the crucial side-chain coupling at C13, the more sterically accessible C7 hydroxyl group was selectively protected as a TES ether.

This strategic move shielded the C7 position, directing the subsequent acylation to the desired C13 position. The synthesis of 7-O-triethylsilylbaccatin III was achieved in high yield (91%) by treating 10-deacetylbaccatin III with 20 equivalents of TESCl in pyridine over 17 hours.[7] The subsequent removal of the C7 TES group, along with other protecting groups, was accomplished in the final steps of the synthesis.[2] The choice of TES was deliberate; it provided the necessary stability during the coupling reaction while being sufficiently labile for removal without damaging the intricate taxane core.

¹H NMR Data for 7-O-Triethylsilylbaccatin III: The successful protection can be confirmed by ¹H NMR spectroscopy. Key signals for the TES group appear as characteristic multiplets in the upfield region of the spectrum.

-

¹H NMR (500 MHz, CDCl₃): δ 0.93 (t, J = 7.9 Hz, 9 H, Si(CH₂CH ₃)₃), 0.57 (q, J = 7.9 Hz, 6 H, Si(CH ₂)₃).[7]

The Wender Synthesis: Regioselective Control in C-Ring Construction

In Paul Wender's synthesis, which commenced from the naturally abundant monoterpene α-pinene, the TES group was instrumental in the construction of the C-ring. An intermediate diol required differentiation of its two hydroxyl groups to enable the selective oxidation of one over the other.

The less sterically hindered hydroxyl group was selectively protected as a TES ether using TESCl and pyridine in dichloromethane at low temperature (-78 to -20 °C) over 10 hours, affording the desired mono-protected intermediate in an excellent 92% yield.[8][9] This allowed for the clean oxidation of the remaining free hydroxyl group to a ketone using Dess-Martin periodinane.[1][9] Later in the synthesis, the TES group was cleanly removed using ammonium fluoride to reveal the hydroxyl group for subsequent transformations.[1][4] This sequence highlights the TES group's utility in achieving high regioselectivity in polyol systems.

Experimental Protocols: A Self-Validating System

The trustworthiness of a chemical protocol lies in its reproducibility. The following are detailed, step-by-step methodologies for the introduction and removal of TES ethers, adapted from standard procedures and the specific context of taxane synthesis.

Protocol 1: TES Protection of a Secondary Alcohol (General Procedure)

This protocol is representative of the conditions used for protecting hydroxyl groups in taxane intermediates, such as in the Wender and Nicolaou syntheses.

Materials:

-

Alcohol Substrate (1.0 equiv)

-

Triethylsilyl chloride (TESCl, 1.5 - 2.0 equiv)

-

Pyridine or Imidazole (3.0 - 4.0 equiv)

-

Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve the alcohol substrate (1.0 equiv) and imidazole (or pyridine, 4.0 equiv) in anhydrous DCM (to a concentration of approx. 0.1-0.5 M) under an inert atmosphere (Nitrogen or Argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add TESCl (1.5 equiv) dropwise to the stirred solution over 5-10 minutes.

-

Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with DCM or diethyl ether (3 x volume of aqueous layer).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the pure triethylsilyl ether.

Protocol 2: TES Deprotection using Fluoride Source (e.g., HF-Pyridine)

This method is commonly used for the cleavage of TES ethers, as seen in the final step of the Holton synthesis. Caution: Hydrogen fluoride is highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.

Materials:

-

TES-protected Substrate (1.0 equiv)

-

Hydrogen Fluoride - Pyridine complex (HF•Py, excess)

-

Anhydrous Acetonitrile (MeCN) and Pyridine

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (EtOAc)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a polypropylene or Teflon vessel, dissolve the TES-protected substrate (1.0 equiv) in a mixture of pyridine and acetonitrile (e.g., 1:10 v/v).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add HF•Pyridine (typically 5-10 equivalents of HF) to the stirred solution.

-

Stir the reaction at 0 °C for 1-4 hours, monitoring progress by TLC.

-

Carefully quench the reaction by slowly pouring it into a vigorously stirred, cold saturated aqueous NaHCO₃ solution until gas evolution ceases.

-

Extract the aqueous mixture with Ethyl Acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the resulting alcohol by flash column chromatography.

Protocol 3: Selective TES Deprotection using Mild Acidic Conditions

This protocol can achieve selective cleavage of a TES ether in the presence of more robust silyl ethers like TBDMS or TIPS.

Materials:

-

TES-protected Substrate (1.0 equiv)

-

Formic Acid (HCOOH)

-

Methanol (MeOH)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

Procedure:

-

Dissolve the silyl ether substrate in methanol (to a concentration of approx. 0.05 M).

-

Cool the solution to 0-5 °C.

-

Slowly add a solution of 5-10% formic acid in methanol dropwise.

-

Stir the reaction at room temperature for 1-2 hours, monitoring by TLC for the disappearance of the starting material and the appearance of the more polar alcohol product.[1]

-

Upon completion, neutralize the reaction mixture with a saturated aqueous solution of NaHCO₃.

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

-

Dry the combined organic layers, concentrate, and purify by flash chromatography.

Conclusion: An Enduring Legacy in Complex Synthesis

The triethylsilyl protecting group, through its finely tuned stability, has proven to be an exceptionally powerful tool in the synthesis of taxanes. Its role was not merely as a passive shield but as an active instrument of synthetic strategy, enabling chemists to orchestrate complex reaction sequences with high levels of chemo- and regioselectivity. The pioneering syntheses of Taxol by Holton, Nicolaou, and Wender provide a masterclass in the principles of protecting group chemistry, with the TES group frequently taking center stage at critical junctures. For researchers and drug development professionals continuing to work on this important class of molecules, a thorough understanding of the strategic application and experimental nuances of the TES group remains an essential component of the synthetic chemist's toolkit.

References

-

Holton, R. A., Somoza, C., Kim, H. B., Liang, F., Biediger, R. J., Boatman, P. D., ... & Liu, J. H. (1994). First total synthesis of taxol. 1. Functionalization of the B ring. Journal of the American Chemical Society, 116(4), 1597–1598. [Link]

-

Chandra, T., Broderick, W. E., & Broderick, J. B. (2009). Chemoselective deprotection of triethylsilyl ethers. Nucleosides, Nucleotides & Nucleic Acids, 28(11), 1016-1029. [Link]

- BenchChem. (2025). A Comparative Guide to the Stability of TBS and TIPS Protecting Groups in Acidic and Basic Conditions. BenchChem Technical Guides.

-

Holton, R. A., Kim, H. B., Somoza, C., Liang, F., Biediger, R. J., Boatman, P. D., ... & Murthi, K. K. (1994). First total synthesis of taxol. 2. Completion of the C and D rings. Journal of the American Chemical Society, 116(4), 1599–1600. [Link]

-

Wender, P. A., Badham, N. F., Conway, S. P., Floreancig, P. E., Glass, T. E., Gränicher, C., ... & Taylor, R. E. (1997). The pinene path to taxanes. 5. Stereocontrolled synthesis of a versatile taxane precursor. Journal of the American Chemical Society, 119(11), 2755–2756. [Link]

-

Nicolaou, K. C., Yang, Z., Liu, J. J., Ueno, H., Nantermet, P. G., Guy, R. K., ... & Sorensen, E. J. (1994). Total synthesis of taxol. Nature, 367(6464), 630-634. [Link]

- Greene, T. W., & Wuts, P. G. M. (2007). Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Wender, P. A., Badham, N. F., Conway, S. P., Floreancig, P. E., Glass, T. E., Houze, J. B., ... & Taylor, R. E. (1997). The pinene path to taxanes. 6. A concise stereocontrolled synthesis of taxol. Journal of the American Chemical Society, 119(11), 2757–2758. [Link]

-

Nicolaou, K. C., Nantermet, P. G., Ueno, H., Guy, R. K., Couladouros, E. A., & Sorensen, E. J. (1995). Total Synthesis of Taxol. 1. Retrosynthesis, Degradation, and Reconstitution. Journal of the American Chemical Society, 117(2), 624–633. [Link]

- BenchChem. (2025). The Bedrock of Protection: A Technical Guide to Silyl Ether Stability in Organic Synthesis. BenchChem Technical Guides.

- Holton Taxol total synthesis. (n.d.). In Chemeurope.com.

Sources

- 1. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sci-hub.se [sci-hub.se]

- 3. synarchive.com [synarchive.com]

- 4. Total Synthesis - The Wender Group at Stanford University [web.stanford.edu]

- 5. Holton Taxol total synthesis - Wikipedia [en.wikipedia.org]

- 6. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 7. aua.gr [aua.gr]

- 8. synarchive.com [synarchive.com]

- 9. Wender Taxol total synthesis - Wikipedia [en.wikipedia.org]

A Technical Guide to the Mechanism of Selective Silylation of 10-Deacetylbaccatin III

Abstract

The semi-synthesis of Paclitaxel (Taxol®) and its analogues, cornerstone chemotherapeutic agents, relies heavily on the strategic chemical modification of 10-deacetylbaccatin III (10-DAB).[1][2] This complex diterpenoid, extracted from the needles of the yew tree (Taxus species), possesses multiple hydroxyl groups of similar reactivity, presenting a significant synthetic challenge.[3][4] The selective protection of these hydroxyls is paramount to achieving the desired transformations, particularly the esterification at the C13 position, which is crucial for antitumor activity.[3][5] This guide provides an in-depth analysis of the mechanism governing the selective silylation of 10-DAB, a critical step in many synthetic routes. We will explore the interplay of steric and electronic factors, the principles of kinetic versus thermodynamic control, and the role of specific reagents in directing the silylation to the desired position, primarily the C7 hydroxyl group.

The Molecular Landscape: Reactivity of 10-DAB Hydroxyl Groups

10-Deacetylbaccatin III is a structurally complex tetracyclic molecule featuring four distinct hydroxyl groups at positions C1, C7, C10, and C13. The successful semi-synthesis of paclitaxel hinges on the ability to differentiate these four sites.

-

C1-OH: This is a tertiary alcohol located at a bridgehead position. It is severely sterically hindered and is generally the least reactive of the four.

-

C13-OH: This secondary alcohol is the site for the crucial side-chain attachment. However, it is located within the concave interior of the taxane skeleton, making it sterically hindered and less accessible than the C7 and C10 hydroxyls.[3]

-

C7-OH & C10-OH: These two secondary hydroxyls are the most accessible and, therefore, the most reactive sites for acylation and silylation.[3] Differentiating between them is a key challenge. Studies on their relative reactivity towards acylation have generally shown the C7-OH to be slightly more reactive than the C10-OH.[6] This subtle difference in reactivity is the foundation upon which selective protection strategies are built.

The general order of reactivity for the hydroxyl groups in 10-DAB is: C7-OH > C10-OH > C13-OH > C1-OH .[6] This hierarchy is primarily dictated by the steric environment surrounding each group.

The Silylation Reaction: A Tale of Kinetic vs. Thermodynamic Control

Selective protection of the C7 hydroxyl is a common initial step in paclitaxel synthesis.[4][7] This is typically achieved using a silylating agent, such as triethylsilyl chloride (TESCl), in the presence of a base like pyridine or a catalyst like imidazole. The selectivity of this reaction is a classic example of kinetic versus thermodynamic control.[8][9]

-

Kinetic Control: This regime governs reactions where the product distribution is determined by the relative rates of formation of the possible products.[8][9] The product that forms fastest (i.e., via the lowest activation energy pathway) will be the major product. This is typically favored at lower temperatures and shorter reaction times.[10]

-

Thermodynamic Control: This applies when reactions are reversible, allowing an equilibrium to be established. The product distribution is then determined by the relative thermodynamic stability of the products.[8] The most stable product will be the major product, regardless of how fast it is formed. This is favored by higher temperatures and longer reaction times, which provide the energy needed to overcome the reverse activation barriers.[9][10]

In the silylation of 10-DAB, the C7-OH is less sterically hindered than the C10-OH. Consequently, it reacts faster with a bulky silylating agent. By running the reaction at low temperatures (e.g., 0°C to 23°C), the reaction is kept under kinetic control , leading to the preferential formation of the 7-O-silylated product.[6][11]

Caption: Reaction coordinate diagram illustrating kinetic control in the silylation of 10-DAB.

The Silylation Mechanism: Role of Reagents

The silylation of an alcohol with a silyl chloride (R₃SiCl) is facilitated by a base. The choice of base can significantly impact the reaction mechanism and rate.

A. Silylation using Pyridine: Pyridine serves a dual role as both a solvent and a base to neutralize the hydrochloric acid (HCl) generated during the reaction.[11] The mechanism is a straightforward nucleophilic substitution where the alcohol oxygen attacks the silicon center.

B. Catalytic Silylation using Imidazole: Imidazole is a more effective nucleophilic catalyst than pyridine.[12] It first reacts with the silyl chloride to form a highly reactive silylimidazolium intermediate. This intermediate is much more electrophilic than the silyl chloride itself, making it highly susceptible to nucleophilic attack by the alcohol. This catalytic pathway significantly accelerates the rate of silylation.

Caption: Catalytic cycle for imidazole-mediated silylation of an alcohol.

Experimental Protocols and Data

The selective protection of the C7 hydroxyl group is a well-established procedure. The following protocol is a representative example based on common laboratory practices.

Protocol 1: Selective Silylation of 10-DAB at C7

Objective: To synthesize 7-O-(Triethylsilyl)-10-deacetylbaccatin III.

Materials:

-

10-deacetylbaccatin III (10-DAB)

-

Triethylsilyl chloride (TESCl)[13]

-

Anhydrous Pyridine

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)

Procedure:

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 10-deacetylbaccatin III. The flask is sealed with a septum and placed under an inert atmosphere (Argon or Nitrogen).

-

Dissolution: Anhydrous pyridine is added via syringe, and the mixture is stirred until the 10-DAB is fully dissolved.[11] The solution is cooled to 0°C in an ice bath.

-

Reagent Addition: Triethylsilyl chloride (typically 1.5 to 3.0 equivalents) is added dropwise to the stirred solution via syringe.

-

Reaction Monitoring: The reaction is allowed to stir at 0°C and may be gradually warmed to room temperature (20-23°C).[11] The progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 4-20 hours).

-

Workup: Upon completion, the reaction is quenched by the addition of saturated aqueous NaHCO₃. The mixture is transferred to a separatory funnel and extracted three times with an organic solvent like ethyl acetate.

-